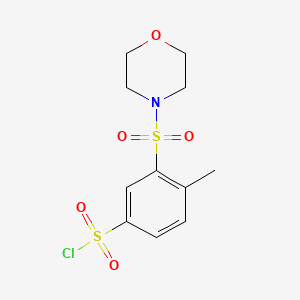

4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-methyl-3-morpholin-4-ylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO5S2/c1-9-2-3-10(19(12,14)15)8-11(9)20(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFCEWCLVSHJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923816-12-0 | |

| Record name | 4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with morpholine in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding sulfonamide and sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acid derivatives. Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid.

Scientific Research Applications

4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for the synthesis of various sulfonamide and sulfonate compounds. In biology, it is employed in proteomics research to study protein interactions and modifications.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions can modify the structure and function of biological molecules, thereby affecting various molecular targets and pathways. The specific molecular targets and pathways involved depend on the context of its use in research and therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Influence

- Morpholine vs. Acetylamino Groups: The morpholin-4-ylsulfonyl group in the target compound enhances solubility in polar solvents compared to the acetylamino group in , which may favor nucleophilic displacement reactions. The morpholine ring’s tertiary amine could participate in hydrogen bonding or act as a directing group in further derivatization.

- Biphenyl vs.

Fluorinated Derivatives :

Differences in Hazards :

Antimicrobial Activity Insights

Biological Activity

4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to a morpholine ring, which is known for enhancing solubility and biological activity. The chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of sulfonamides, including 4-methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride, exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

A study synthesized several compounds related to this sulfonamide and evaluated their antibacterial properties. The results indicated that while the synthesized compounds had moderate antibacterial effects, none surpassed the efficacy of ciprofloxacin, a standard antibiotic. Notably, one derivative exhibited significant activity against multiple strains including Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values reported as follows:

| Compound | S. typhi | E. coli | K. pneumoniae | P. aeruginosa | B. subtilis | S. aureus |

|---|---|---|---|---|---|---|

| 6a | 56.33% | - | - | 75.35% | 60.36% | 54.55% |

| 6b | 75.00% | 56.91% | 55.59% | 84.59% | 82.20% | 77.85% |

| 6c | 50.94% | - | - | 76.94% | 61.37% | 61.70% |

| 6d | - | - | - | 59.71% | 50.24% | 51.75% |

| 6e | 55.22% | - | 53.59% | 50.32% | 60.50% | 57.06% |

These findings suggest that modifications to the sulfonamide structure can enhance antibacterial potency, particularly against resistant strains .

Anticancer Activity

In addition to its antibacterial properties, there is emerging evidence regarding the anticancer potential of sulfonamide derivatives, including those similar to our compound of interest.

The mechanism by which these compounds exert their anticancer effects often involves inhibition of mitochondrial function and depletion of ATP production in cancer cells, leading to apoptosis (programmed cell death). For instance, some derivatives have shown IC50 values in the low micromolar range against pancreatic cancer cell lines, indicating significant cytotoxicity .

Case Studies

- Antibacterial Screening : A recent study synthesized a series of morpholine-containing sulfonamides and assessed their antibacterial activity against various pathogens using standard protocols. Compounds were tested for their ability to inhibit bacterial growth compared to ciprofloxacin as a control.

- Anticancer Evaluation : Another investigation focused on the effects of similar sulfonamide compounds on cancer cell lines, revealing that certain structural modifications led to improved potency against specific cancer types.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Sulfonation : Introduce the sulfonyl chloride group via chlorosulfonation of 4-methylbenzenesulfonic acid under controlled temperatures (0–5°C) .

Morpholine Incorporation : React with morpholine in anhydrous dichloromethane, using a base (e.g., triethylamine) to neutralize HCl byproducts. Stirring at room temperature for 12–24 hours maximizes substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress via TLC or LC-MS.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, goggles). Avoid moisture and light, as sulfonyl chlorides hydrolyze readily to sulfonic acids .

- Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Compatibility tests with common solvents (e.g., DCM, THF) are advised to prevent decomposition .

- Safety : Follow GHS Category 1 guidelines for skin/eye corrosion (H314, H318). Emergency protocols include immediate rinsing with water for exposures and disposal via approved hazardous waste facilities .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Sulfonylation : React with amines/alcohols to form sulfonamides/sulfonates, key intermediates in drug discovery (e.g., protease inhibitors) .

- Cross-Coupling : Participate in Suzuki-Miyaura reactions when coupled with boronic acids, facilitated by Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water .

- Bioconjugation : Label biomolecules (e.g., proteins) via nucleophilic substitution at the sulfonyl chloride group, optimizing pH 7–9 for amine reactivity .

Advanced Research Questions

Q. How do electronic effects of the morpholine-sulfonyl group influence the reactivity of the sulfonyl chloride moiety?

- Methodological Answer :

- Electron-Withdrawing Effects : The morpholinylsulfonyl group is strongly electron-withdrawing, activating the sulfonyl chloride toward nucleophilic attack. Density Functional Theory (DFT) calculations can quantify charge distribution at the sulfur center .

- Kinetic Studies : Compare reaction rates with analogs (e.g., 4-methylbenzenesulfonyl chloride) using UV-Vis spectroscopy to track hydrolysis in buffered solutions (pH 4–10) .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during derivatization?

- Methodological Answer :

- Solvent Choice : Use anhydrous aprotic solvents (e.g., DMF, acetonitrile) with molecular sieves to scavenge water .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation, reducing reaction time and hydrolysis byproducts .

- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress hydrolysis while maintaining nucleophilic activity .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., carbonic anhydrase). The sulfonyl group often coordinates with zinc ions in active sites .

- MD Simulations : Run molecular dynamics (GROMACS) to assess stability of sulfonamide-enzyme complexes, analyzing RMSD and hydrogen-bonding networks .

- QSAR Analysis : Correlate substituent effects (e.g., morpholine ring size) with inhibitory activity using regression models .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substitution patterns (e.g., aromatic protons δ 7.2–8.1 ppm; morpholine protons δ 3.5–4.0 ppm) .

- HRMS : Confirm molecular weight (calc. for C₁₁H₁₃ClNO₄S₂: 331.98 g/mol) and detect impurities .

- XRD : Single-crystal X-ray diffraction resolves 3D structure, highlighting dihedral angles between the benzene and morpholine rings .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to reconcile conflicting data for polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Profiling : Conduct systematic tests in DMSO, ethanol, and water using nephelometry. Sulfonyl chlorides often exhibit low aqueous solubility but high solubility in DMSO (e.g., >50 mg/mL) .

- Hydrolysis Control : Use Karl Fischer titration to quantify residual water in solvents, as even trace moisture alters solubility profiles .

Q. Conflicting toxicity How to design reliable ecotoxicity assays?

- Methodological Answer :

- Daphnia magna Assays : Follow OECD 202 guidelines, exposing organisms to 0.1–10 mg/L concentrations. Compare LC₅₀ values with structurally similar compounds (e.g., benzenesulfonyl chloride: LC₅₀ 2.5 mg/L) .

- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., sulfonic acids) and assess their contribution to toxicity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.